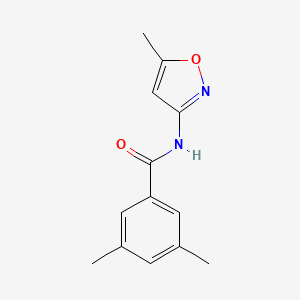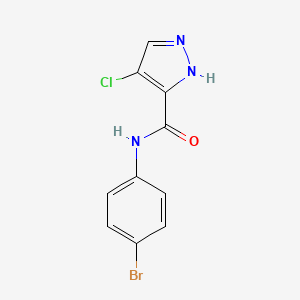
N-(4-bromophenyl)-4-chloro-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
N-(4-bromophenyl)-4-chloro-1H-pyrazole-3-carboxamide, also known as BPC-157, is a synthetic peptide that has gained attention in the scientific community due to its potential therapeutic applications. It is a stable gastric peptide that has been shown to have regenerative effects on various tissues and organs in animal models. In
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-4-chloro-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to act through multiple pathways, including the promotion of angiogenesis, the regulation of growth factors, and the modulation of the immune system. This compound has also been shown to have anti-inflammatory effects and to promote the production of extracellular matrix proteins.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to promote the proliferation and migration of cells, as well as the production of growth factors. This compound has also been shown to reduce inflammation and oxidative stress, and to promote the regeneration of tissues and organs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-bromophenyl)-4-chloro-1H-pyrazole-3-carboxamide is its stability in gastric juice, which allows for oral administration. This makes it a convenient and non-invasive method of administration. In addition, this compound has been shown to have a low toxicity profile and to be well-tolerated in animal models. However, one of the limitations of this compound is its high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for the research on N-(4-bromophenyl)-4-chloro-1H-pyrazole-3-carboxamide. One potential area of research is the development of more efficient synthesis methods to reduce the cost of production. Another area of research is the investigation of the potential therapeutic applications of this compound in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various tissues and organs.
Conclusion
This compound is a synthetic peptide that has shown promise for its potential therapeutic applications in animal models. It has been shown to have regenerative effects on various tissues and organs, and to promote angiogenesis, wound healing, and tissue regeneration. This compound has also been studied for its potential to treat inflammatory bowel disease, liver damage, and traumatic brain injury. Although further research is needed to fully understand the mechanism of action of this compound and its potential applications in humans, it represents a promising area of research for the development of new therapies.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-4-chloro-1H-pyrazole-3-carboxamide has been extensively studied in animal models for its potential therapeutic effects on various tissues and organs. It has been shown to promote angiogenesis, wound healing, and tissue regeneration. This compound has also been studied for its potential to treat inflammatory bowel disease, liver damage, and traumatic brain injury. In addition, this compound has been shown to have protective effects on the cardiovascular system and to improve bone healing.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-4-chloro-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN3O/c11-6-1-3-7(4-2-6)14-10(16)9-8(12)5-13-15-9/h1-5H,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWPUSQXBIJWOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=NN2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



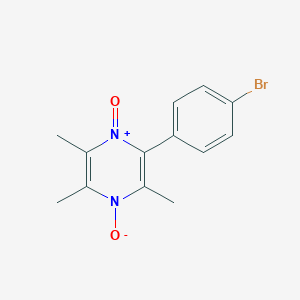
![3-(4-bromophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one](/img/structure/B4670819.png)

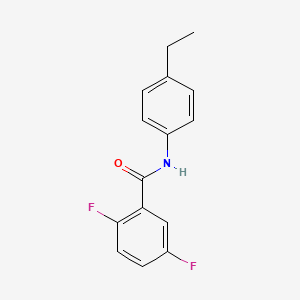
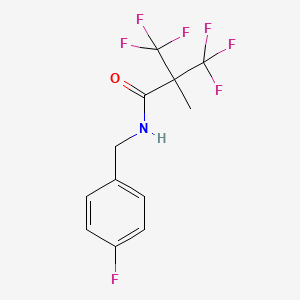
![4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4670844.png)
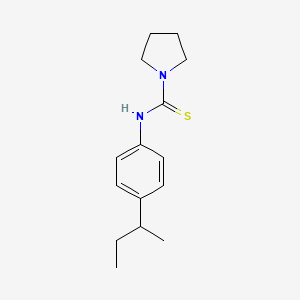
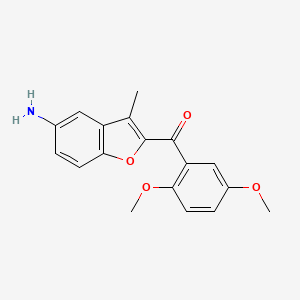
![{4-[2-(3,5-dimethoxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B4670880.png)


![2-{4-[2-cyano-2-(3-nitrophenyl)vinyl]-2-iodo-6-methoxyphenoxy}-N-phenylacetamide](/img/structure/B4670901.png)
